3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including derivatives similar to 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, often involves condensation reactions that utilize specific substrates to introduce varied substituents at positions 3 and 5 on the oxadiazole ring. Techniques such as ultrasound-promoted synthesis and tert-butyl nitrite-mediated synthesis provide efficient pathways to these compounds, demonstrating the versatility and adaptability of synthetic strategies to obtain desired oxadiazole derivatives with specific functional groups (Bretanha et al., 2011); (Sau et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, characterized through techniques like X-ray diffraction, reveals their crystalline nature and provides insights into their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. These studies highlight the importance of weak intermolecular interactions, such as C‒H···O and aromatic π–π stacking, in stabilizing the crystal structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions that are pivotal for further functionalization or for the synthesis of complex molecules. Reactions like the synthesis of 2,5-disubstituted oxadiazoles through condensation, and cyclodehydration demonstrate the chemical versatility and reactivity of the oxadiazole ring, enabling the creation of molecules with specific properties for targeted applications (Kelarev et al., 1997).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as their luminescence and thermal characteristics, are subject to extensive investigation. These properties are influenced by the specific substituents on the oxadiazole ring, highlighting the impact of molecular structure on the physical behavior of these compounds. Studies demonstrate how structural modifications can enhance processability and light-emitting capabilities, which are crucial for applications in optoelectronic devices (Choi et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles, including reactivity and stability, are significantly influenced by their structural features. Research into novel 1,2,4-oxadiazole derivatives has explored their potential as bioactive molecules, demonstrating the broad applicability of these compounds in creating biologically active agents with potential therapeutic benefits (Maftei et al., 2013).
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Photophysics :
- A study focused on the synthesis and photophysics of a 1,3,4-oxadiazole derivative for green light emission in OLEDs and its application in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots (Pujar et al., 2017).
- Research on 2,5 disubstituted-1,3,4-oxadiazoles, including the study of their structures, has contributed significantly to enhancing the performance of OLEDs (Emmerling et al., 2012).
Biomedical Research :
- The synthesis and testing of 1,2,4-oxadiazole natural product analogs for antitumor activity, highlighting their potential in cancer research (Maftei et al., 2013).
- Exploration of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activities (Maftei et al., 2016).
Chemical Synthesis and Characterization :
- Studies involving the synthesis, characterization, and biological evaluation of various 1,2,4-oxadiazole compounds, which have demonstrated potential in antibacterial and anthelmintic applications (Sanjeevarayappa et al., 2015).
- Research on hole-blocking materials for organic LEDs, involving the synthesis and structure of bis(1,3,4-oxadiazole) systems (Wang et al., 2001).
Environmental Science :
- Analysis of oxadiazon residues in treated soil, studying the influence of organic material on the behavior of oxadiazon in soil environments (Mendes et al., 2016).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)17-16-12/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQQUIHBQATFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381835 | |
Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
175204-40-7 | |
Record name | 5-(Chloromethyl)-3-[4-(1,1-dimethylethyl)phenyl]-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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